molecular formula C5H9N3 B13320005 2-Ethyl-1H-imidazol-4-amine

2-Ethyl-1H-imidazol-4-amine

Cat. No.: B13320005
M. Wt: 111.15 g/mol
InChI Key: DDHFQLXEZRPRKC-UHFFFAOYSA-N
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Description

2-Ethyl-1H-imidazol-4-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the oxidative condensation of ketones and amidines, using molecular oxygen as the oxidant .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-imidazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and other oxidants.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with different functional groups, while substitution can introduce various substituents onto the imidazole ring.

Scientific Research Applications

2-Ethyl-1H-imidazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Ethyl-1H-imidazol-4-amine can be compared with other imidazole derivatives, such as:

    Histamine: A naturally occurring imidazole derivative involved in immune responses.

    Metronidazole: An antimicrobial agent used to treat infections.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

2-ethyl-1H-imidazol-5-amine

InChI

InChI=1S/C5H9N3/c1-2-5-7-3-4(6)8-5/h3H,2,6H2,1H3,(H,7,8)

InChI Key

DDHFQLXEZRPRKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)N

Origin of Product

United States

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